tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Description
Chemical Structure: The compound tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate features a piperazine core substituted at the 4-position with a 3,3,3-trifluoro-2-hydroxypropyl group and a tert-butyl carbamate protecting group. The hydroxyl (-OH) and trifluoromethyl (-CF₃) moieties on the propyl chain contribute to its polarity, hydrogen-bonding capacity, and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVJYQPAPIZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, tert-butyl chloroformate, and 3,3,3-trifluoro-2-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has attracted attention for its potential biological activities. Its structural features enable it to interact with various biological targets.
Enzyme Inhibition
Research indicates that tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate may function as an enzyme inhibitor, particularly against protein kinases. Such inhibition can impact cell signaling pathways critical for tumor growth and inflammatory responses .
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains due to its unique trifluorinated structure, which can alter membrane permeability and disrupt cellular functions .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. For instance, studies on related piperazine derivatives have shown promise in protecting against neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells .
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis due to its functional groups.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of more complex molecules through various chemical reactions, such as:
- Esterification : The carboxylate group can react with alcohols to form esters.
- Amide Formation : The piperazine nitrogen can participate in amide bond formation with acyl chlorides or anhydrides.
Drug Development
The compound's ability to modify pharmacokinetic properties makes it a candidate for drug development. Its structural attributes can enhance solubility and bioavailability of therapeutic agents .
Case Studies
Several studies have reported on the applications of similar piperazine derivatives:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluorohydroxypropyl group can interact with enzymes and receptors, potentially leading to modulation of their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1228631-10-4
- Purity : 95% (as reported in commercial sources)
- Molecular Formula : C₁₂H₂₀F₃N₂O₃ (estimated based on structural analogs)
- Applications : Likely serves as an intermediate in medicinal chemistry due to its modular piperazine scaffold, which is frequently utilized in drug discovery for tuning pharmacokinetic properties .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate, emphasizing substituent variations, synthetic methods, and functional applications.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Structural and Functional Insights
Substituent Effects on Reactivity :
- The 3-bromopropyl group in facilitates nucleophilic substitution, whereas the hydroxypropyl group in the target compound enables hydrogen bonding or oxidation reactions.
- Aromatic substituents (e.g., pyrimidine in , triazole in ) enhance π-π stacking interactions, critical for target binding in drug discovery.
Impact of Fluorine :
- The -CF₃ group in the target compound increases electronegativity and metabolic stability, similar to the trifluoromethylphenyl moiety in . Fluorinated analogs often exhibit improved bioavailability and resistance to enzymatic degradation .
Synthetic Strategies :
- Coupling Reactions : Amide bond formation (e.g., T3P®-mediated in ) and Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed in ) are common for introducing aromatic substituents.
- Protecting Groups : The tert-butyl carbamate group is widely used to mask the piperazine nitrogen, enabling selective functionalization .
Applications :
Notable Contradictions and Limitations
- Piperazine vs.
Biological Activity
tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C12H21F3N2O3 and a molecular weight of 298.30 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1701505-88-5
- Molecular Weight : 298.30 g/mol
- Empirical Formula : C12H21F3N2O3
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The trifluorohydroxypropyl group enhances lipophilicity and may influence binding affinity to target proteins. The piperazine ring is known for its role in modulating receptor activity and enzyme interactions.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar piperazine structures can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes. The inhibitory activities are often quantified using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | TBD |
| Tacrine | 0.5 | AChE |
| BNPP | 1.80 | CES |
Note: Specific IC50 values for this compound are yet to be determined in available literature.
Antioxidant Activity
In related studies on similar compounds, antioxidant properties have been observed through various assays such as ABTS and FRAP. These assays measure the ability of compounds to scavenge free radicals and prevent oxidative stress.
Study on Enzyme Inhibition
A study published in Molecules evaluated several piperazine derivatives for their AChE inhibition capabilities. Although specific data on this compound was not detailed, the findings suggest that modifications in the piperazine structure can significantly enhance inhibitory potency against cholinesterases .
Development of Multifunctional Agents
Another research article highlighted the development of multifunctional agents based on piperazine derivatives that demonstrated high antioxidant activity alongside enzyme inhibition . This indicates the potential for this compound to serve dual roles in therapeutic applications.
Applications in Drug Development
The compound is being investigated as a pharmaceutical intermediate due to its unique structural features that allow for further modifications leading to novel drug candidates. Its potential use in treating neurodegenerative diseases through cholinesterase inhibition is particularly noteworthy.
Q & A
Q. How are mechanistic studies conducted to elucidate key reactions (e.g., nucleophilic substitution)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
